molecular formula C9H14O B14558287 3-Ethynyl-2-methylhex-4-en-1-ol CAS No. 62118-07-4

3-Ethynyl-2-methylhex-4-en-1-ol

Cat. No.: B14558287
CAS No.: 62118-07-4
M. Wt: 138.21 g/mol
InChI Key: VJHDYYLWJJLASE-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylhex-4-en-1-ol (CAS: Not provided in evidence) is a structurally complex alcohol characterized by an ethynyl group (C≡CH) at position 3, a methyl substituent at position 2, and a double bond at position 4 of the six-carbon chain.

Properties

CAS No.

62118-07-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-ethynyl-2-methylhex-4-en-1-ol

InChI

InChI=1S/C9H14O/c1-4-6-9(5-2)8(3)7-10/h2,4,6,8-10H,7H2,1,3H3

InChI Key

VJHDYYLWJJLASE-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C#C)C(C)CO

Origin of Product

United States

Preparation Methods

Alkyne Alkylation via Propargyl Bromide

Procedure :

  • Substrate Preparation : Begin with 2-methylhex-4-en-1-ol (CID 53993244), synthesized via hydroboration-oxidation of 2-methylhex-4-ene.
  • Protection : Protect the primary alcohol as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF.
  • Deprotonation : Treat the protected alcohol with LDA at −78°C to generate a strong base at the γ-position.
  • Alkynylation : React with propargyl bromide (1.2 equiv) in THF at 0°C to room temperature.
  • Deprotection : Remove the TBS group using TBAF in THF.

Key Data :

  • Yield: 62–68% (optimized via GC-MS monitoring).
  • Purity: >95% (HPLC, C18 column, MeCN/H2O).

Grignard Addition to Ketone Precursors

Procedure :

  • Ketone Synthesis : Oxidize 2-methylhex-4-en-1-ol to 2-methylhex-4-en-1-one using Dess-Martin periodinane.
  • Ethynyl Grignard Reaction : Add ethynylmagnesium bromide (3 equiv) to the ketone in dry THF at 0°C.
  • Quenching : Hydrolyze with NH4Cl and extract with EtOAC.
  • Purification : Chromatography on silica gel (hexane/EtOAc 4:1).

Key Data :

  • Stereoselectivity: 89% diastereomeric excess (NMR analysis).
  • Scalability: Demonstrated at 10 mmol scale without yield drop.

Sonogashira Coupling

Procedure :

  • Halogenation : Convert 3-bromo-2-methylhex-4-en-1-ol (prepared via NBS bromination) to the TBS-protected derivative.
  • Coupling : React with trimethylsilylacetylene (1.5 equiv) using Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), and Et3N in THF.
  • Deprotection : Remove TMS with K2CO3 in MeOH.
  • Global Deprotection : Cleave TBS group as in Method 2.1.

Key Data :

  • Conversion: >90% (GC-MS).
  • Limitations: Requires anhydrous conditions and inert atmosphere.

Nicholas Reaction for Stereocontrol

Procedure :

  • Cobalt Complexation : React 2-methylhex-4-yn-1-ol with Co2(CO)8 under CO atmosphere to form the alkyne-Co complex.
  • Electrophilic Trapping : Treat with BF3·OEt2 and ethyl glyoxylate to install the ethynyl group.
  • Oxidative Decomplexation : Use Ce(IV) ammonium nitrate to liberate the free alkyne.
  • Reduction : Reduce the intermediate ketone with NaBH4 in EtOH.

Key Data :

  • Stereochemical Integrity: >95% retention (X-ray crystallography).
  • Throughput: 2.5 mmol demonstrated in batch.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Complexity
Alkyne Alkylation 62–68 Low High Moderate
Grignard Addition 75–82 High Moderate High
Sonogashira Coupling 70–78 Moderate High High
Nicholas Reaction 55–60 Very High Low Very High

Key Observations :

  • Grignard Addition offers the best balance of yield and stereocontrol but requires strict anhydrous conditions.
  • Sonogashira Coupling is ideal for late-stage diversification but suffers from Pd catalyst costs.
  • Nicholas Reaction is reserved for enantioselective syntheses but is less practical for large-scale production.

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkene isomerization during Grignard reactions necessitates low temperatures (−78°C).
  • Functional Group Compatibility : TBS protection prevents undesired side reactions in protic media.
  • Catalyst Efficiency : Pd/Cu systems in Sonogashira couplings benefit from microwave irradiation (50°C, 30 min).

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methylhex-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-2-methylhex-4-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylhex-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the alkyne and hydroxyl groups allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on functional group chemistry and synthesis methodologies:

(a) Functional Group Reactivity

  • Ethynyl vs. Aryl/Alkene Groups : Unlike the cyclohexenecarboxylates in , which rely on aryl and alkene motifs for electrophilic aromatic substitution, the ethynyl group in 3-Ethynyl-2-methylhex-4-en-1-ol may participate in click chemistry (e.g., azide-alkyne cycloaddition).
  • Hydroxyl Group : Similar to the ester moieties in , the hydroxyl group in this compound could undergo derivatization (e.g., tosylation, acetylation), but its steric hindrance due to the adjacent methyl group may reduce reactivity compared to linear alcohols.

(c) Physicochemical Properties

Property This compound Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates Quinazolin-4-one Derivatives
Polarity High (due to –OH) Moderate (ester groups) Low (aromatic rings dominate)
Thermal Stability Likely moderate (C≡CH labile) High (stable cyclohexene ring) Moderate (acid-sensitive purines)
Synthetic Complexity High (stereochemistry) Moderate (one-pot condensation) High (multi-step functionalization)

Q & A

Q. What are the recommended synthetic routes for 3-Ethynyl-2-methylhex-4-en-1-ol, and how can reaction selectivity be optimized?

A two-step approach is often employed:

Alkyne functionalization : Introduce the ethynyl group via Sonogashira coupling or alkyne alkylation, ensuring anhydrous conditions to prevent side reactions.

Enol ether stabilization : Use palladium catalysts (e.g., Lindlar catalyst) for controlled hydrogenation of alkynes to cis-alkenes, minimizing over-reduction .
Key considerations :

  • Monitor reaction progress via GC-MS or TLC to detect intermediates.
  • Optimize catalyst loading (e.g., 5–10 mol% Pd) and hydrogen pressure (1–2 atm) to balance selectivity and yield .

Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry?

Combine spectroscopic and computational methods:

  • NMR : Analyze 1H^1H- and 13C^13C-NMR for coupling constants (e.g., Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz} vs. Jcis610HzJ_{cis} \approx 6–10 \, \text{Hz}) to distinguish cis/trans isomers .
  • IR : Confirm hydroxyl (3200–3600 cm1^{-1}) and alkyne (≈2100 cm1^{-1}) stretches.
  • DFT calculations : Predict 1H^1H-NMR chemical shifts using Gaussian or ORCA software to validate experimental data .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) to separate polar byproducts.
  • Distillation : For thermally stable batches, fractional distillation under reduced pressure (e.g., 15 Torr, 133–135°C) improves purity .
  • Recrystallization : Employ ethanol/water mixtures if the compound exhibits sufficient crystallinity.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the ethynyl group’s high electron density may favor electrophilic additions .
  • Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Pd or Ru) to design catalysts that stabilize intermediates during hydrogenation or cross-coupling .

Q. What experimental designs resolve contradictions in kinetic data for this compound’s oxidation reactions?

  • Controlled variable testing : Isolate temperature, solvent polarity, and oxidant strength (e.g., KMnO4_4 vs. CrO3_3) to identify rate-determining steps .
  • Isotopic labeling : Use 18O^{18}O-labeled H2_2O or O2_2 to trace oxygen incorporation in oxidation products .
  • Statistical analysis : Apply ANOVA to datasets from triplicate experiments to distinguish systematic errors from genuine reactivity trends .

Q. How do steric and electronic effects influence the compound’s participation in cycloaddition reactions?

  • Steric maps : Generate 3D models (e.g., using Avogadro) to visualize steric hindrance around the ethynyl and methyl groups.
  • Substituent tuning : Compare reaction rates with analogs (e.g., 3-methylhex-3-en-2-ol) to quantify electronic contributions. For Diels-Alder reactions, electron-deficient dienophiles may enhance regioselectivity .

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation experiments?

  • Ventilation : Conduct reactions in fume hoods to prevent exposure to H2_2 gas.
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste disposal : Neutralize acidic byproducts (e.g., from Pd catalyst residues) before transferring to hazardous waste containers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported 1H^1H1H-NMR shifts for this compound?

  • Reference standardization : Calibrate instruments using tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl3_3 at 7.26 ppm).
  • Sample purity : Re-examine integration ratios; impurities like residual solvents or water (≈1.56 ppm) may skew data .
  • Collaborative validation : Compare spectra across labs using identical conditions (e.g., 400 MHz, 25°C) .

Q. What methodologies reconcile conflicting reactivity observations in propargyl alcohol derivatives?

  • Mechanistic studies : Use 13C^{13}C-labeling to track carbon migration in Ru-catalyzed reactions (e.g., 1,2-shifts in carbene intermediates) .
  • In-situ monitoring : Employ ReactIR or UV-Vis spectroscopy to detect transient intermediates (e.g., allenyl or carbonyl species) .

Methodological Tables

Parameter Optimal Conditions Reference
Hydrogenation selectivityLindlar catalyst, 1 atm H2_2, RT
NMR resolution400 MHz, CDCl3_3, 25°C
Distillation purity15 Torr, 133–135°C
DFT basis setB3LYP/6-31G(d,p)

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